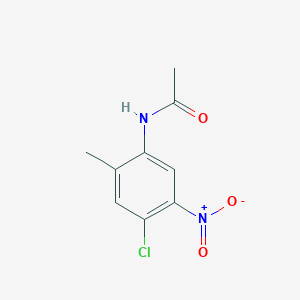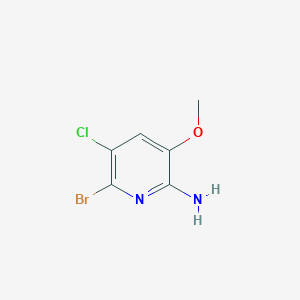
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound that belongs to the class of cyclopropanamines This compound is characterized by the presence of a cyclopropane ring, an ethylbenzyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Ethylbenzyl Group: The ethylbenzyl group can be introduced through a nucleophilic substitution reaction, where an appropriate benzyl halide reacts with a nucleophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction, where a trifluoromethylating agent reacts with an appropriate substrate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The specific methods may vary depending on the scale of production and the desired properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on enzymes, receptors, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with molecular targets, such as enzymes, receptors, and other proteins. The compound may exert its effects through various pathways, including:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic processes and cellular functions.
Modulation of Cellular Processes: The compound may influence various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine can be compared with other similar compounds, such as:
N-(2-ethylbenzyl)-N-methylcyclopropanamine: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropane: This compound lacks the amine group, which may affect its reactivity and interactions with molecular targets.
N-(2-ethylbenzyl)-N-(trifluoromethyl)cyclopropanol: This compound contains a hydroxyl group instead of an amine group, which may influence its chemical and biological activities.
Propiedades
Fórmula molecular |
C13H16F3N |
|---|---|
Peso molecular |
243.27 g/mol |
Nombre IUPAC |
N-[(2-ethylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C13H16F3N/c1-2-10-5-3-4-6-11(10)9-17(12-7-8-12)13(14,15)16/h3-6,12H,2,7-9H2,1H3 |
Clave InChI |
KWPCGRVESVWJDH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1CN(C2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)





![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)




![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
